molecular formula C15H20N2O6 B12498482 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12498482
M. Wt: 324.33 g/mol
InChI Key: RCWVQAPDWRVKHZ-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate is an organic compound that features a nitrophenyl group and a tert-butoxycarbonyl (Boc) protected amino acid. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves the reaction of 4-nitrophenol with 2-[(tert-butoxycarbonyl)amino]butanoic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 2-[(tert-butoxycarbonyl)amino]butanoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrophenol and 2-[(tert-butoxycarbonyl)amino]butanoic acid.

    Reduction: 4-aminophenyl 2-[(tert-butoxycarbonyl)amino]butanoate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate involves its hydrolysis or reduction to release active intermediates. For example, in biological systems, esterases can hydrolyze the ester bond to release 4-nitrophenol and 2-[(tert-butoxycarbonyl)amino]butanoic acid. The Boc group can be removed under acidic conditions to yield the free amino acid, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a nitrophenyl group and a Boc-protected amino acid. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile compound in research and industry .

Properties

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6/c1-5-12(16-14(19)23-15(2,3)4)13(18)22-11-8-6-10(7-9-11)17(20)21/h6-9,12H,5H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWVQAPDWRVKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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